![molecular formula C13H7ClF2O B1358993 2-Chloro-3',4'-difluorobenzophenone CAS No. 951889-91-1](/img/structure/B1358993.png)
2-Chloro-3',4'-difluorobenzophenone
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Overview
Description
2-Chloro-3’,4’-difluorobenzophenone is a chemical compound with the IUPAC name (2-chlorophenyl) (3,4-difluorophenyl)methanone . It has a molecular weight of 252.65 g/mol . This compound is used for various scientific experiments, including synthesis and characterization, analytical methods, and biological properties.
Molecular Structure Analysis
The InChI code for 2-Chloro-3’,4’-difluorobenzophenone is 1S/C13H7ClF2O/c14-10-4-2-1-3-9 (10)13 (17)8-5-6-11 (15)12 (16)7-8/h1-7H . The InChI key is QOSOQABLAQZIAU-UHFFFAOYSA-N .Scientific Research Applications
Electrochemical Reduction and Carboxylation
The electrochemical reduction of halobenzophenones, including 2-Chloro-3',4'-difluorobenzophenone, has been studied for applications in aprotic solvents. These compounds undergo reductive carbon-halogen bond cleavage, and their radical anions react with CO2, leading to carboxylation. This process can produce α-hydroxyacid, a valuable chemical intermediate (Isse et al., 2002).
Synthesis of Fluorinated Compounds
2-Chloro-3',4'-difluorobenzophenone serves as a key intermediate in the synthesis of various fluorinated compounds. For instance, it has been used in synthesizing 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, a compound with potential applications in chemical industries (Wen Zi-qiang, 2007).
High-Performance Polymers
In the field of high-performance polymers, derivatives of 2-Chloro-3',4'-difluorobenzophenone have been used. For example, it's a component in the synthesis of fluorinated phthalazinone monomers, which are then polymerized to produce materials with excellent thermal properties and potential applications in engineering plastics and membrane materials (Shude Xiao et al., 2003).
Anticancer Activity Research
In pharmacological research, derivatives of 2-Chloro-3',4'-difluorobenzophenone have been explored for their potential anticancer activity. The synthesis of 2-aminobenzophenones, with structural modifications involving chloro or fluoro substituents, demonstrated potential biological activity, highlighting the significance of this compound in medicinal chemistry (Cortez-Maya et al., 2012).
Safety and Hazards
While specific safety and hazards information for 2-Chloro-3’,4’-difluorobenzophenone is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds . Personal protective equipment and adequate ventilation are recommended .
properties
IUPAC Name |
(2-chlorophenyl)-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSOQABLAQZIAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3',4'-difluorobenzophenone |
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